molecular formula C10H12NO4+ B14470310 2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium CAS No. 65878-79-7

2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium

Cat. No.: B14470310
CAS No.: 65878-79-7
M. Wt: 210.21 g/mol
InChI Key: ULFVWXAQAGXSHN-UHFFFAOYSA-N
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Description

2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of two methoxycarbonyl groups attached to the 2 and 4 positions of the pyridine ring, and a methyl group attached to the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium typically involves the reaction of 2,4-dimethoxycarbonylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridinium N-oxides, reduced pyridine derivatives, and various substituted pyridinium salts .

Scientific Research Applications

2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The methoxycarbonyl groups can participate in hydrogen bonding and electrostatic interactions, while the pyridinium ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis(methoxycarbonyl)pyridine
  • 1-Methylpyridinium
  • 2,4-Dimethoxycarbonylpyridine

Uniqueness

2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium is unique due to the presence of both methoxycarbonyl groups and a methyl group on the pyridinium ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds .

Properties

CAS No.

65878-79-7

Molecular Formula

C10H12NO4+

Molecular Weight

210.21 g/mol

IUPAC Name

dimethyl 1-methylpyridin-1-ium-2,4-dicarboxylate

InChI

InChI=1S/C10H12NO4/c1-11-5-4-7(9(12)14-2)6-8(11)10(13)15-3/h4-6H,1-3H3/q+1

InChI Key

ULFVWXAQAGXSHN-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C(C=C(C=C1)C(=O)OC)C(=O)OC

Origin of Product

United States

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